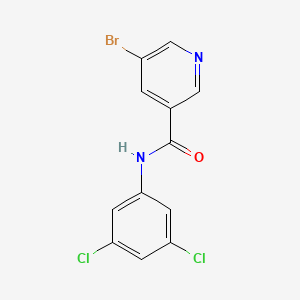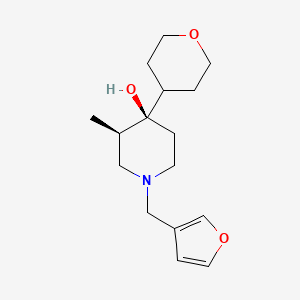![molecular formula C18H15N3O2 B5624982 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B5624982.png)
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C18H15N3O2 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.116426730 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are part of this compound’s structure, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
One study suggests that it potently inhibits ripk1, a protein involved in necroptosis, a form of programmed cell death . The compound shows good kinase selectivity, meaning it specifically inhibits the activity of certain kinases .
Biochemical Pathways
Given its potential role in inhibiting necroptosis , it may impact pathways related to cell death and survival
Result of Action
The compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a role.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-10-9-13-5-2-4-8-16(13)20)12-21-18(23)15-7-3-1-6-14(15)11-19-21/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKKQWCVSUVYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{3-[(4-fluorobenzyl)thio]propanoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5624901.png)
![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)
![11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B5624910.png)
![(3aS,6aS)-2-benzyl-5-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5624917.png)
![N-(3,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5624926.png)
![3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5624936.png)
![(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5624941.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5624951.png)
![1-Cyclohexyl-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5624957.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5624987.png)
![[1-(2-chloro-5-fluorobenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5624992.png)
![N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine](/img/structure/B5624998.png)
